molecular formula C10H15NO B1221222 4-Dimethylamino-3,5-xylenol CAS No. 6120-10-1

4-Dimethylamino-3,5-xylenol

Cat. No.: B1221222
CAS No.: 6120-10-1
M. Wt: 165.23 g/mol
InChI Key: GZPBVLUEICLBOA-UHFFFAOYSA-N
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Description

4-Dimethylamino-3,5-xylenol is an organic compound with the molecular formula C10H15NO. It is characterized by the presence of a dimethylamino group and two methyl groups attached to a phenolic ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Scientific Research Applications

4-Dimethylamino-3,5-xylenol has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

Safety data sheets suggest that 4-Dimethylamino-3,5-xylenol may cause severe skin burns and eye damage, and may cause respiratory irritation . It is toxic if swallowed or in contact with skin .

Biochemical Analysis

Biochemical Properties

4-Dimethylamino-3,5-xylenol plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to undergo oxidative N-demethylation, deamination, hydrolysis, and conjugation . These reactions are consistent across different biological systems, including plants, animals, insects, and soils. The identified metabolites from these reactions include 4-Formamido-3,5-xylyl methylcarbamate, 4-Methylformamido-3,5-xylyl methylcarbamate, 4-Amino-3,5-xylyl methylcarbamate, and 4-Methylamino-3,5-xylyl methylcarbamate .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound is known to exhibit residual insecticidal properties on inert surfaces and plants, making it systemically toxic to insects . Additionally, it has been observed to deteriorate under alkaline conditions and simulated sunlight using ultraviolet light .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound contains 27 bonds, including 12 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, 1 tertiary amine (aromatic), and 1 aromatic hydroxyl . These structural features contribute to its biochemical activity and interactions with other molecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits residual insecticidal properties on inert surfaces and plants, and it is systemically toxic to insects . It deteriorates under alkaline conditions and simulated sunlight using ultraviolet light . These temporal effects are important for understanding the stability and long-term impact of the compound in various environments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It is a broad-spectrum insecticide belonging to the methylcarbamate group of pesticides . Safe and efficient use of this insecticide requires an understanding of its fate in the environment and its decomposition in living organisms . High doses of the compound may lead to toxic or adverse effects, highlighting the importance of dosage regulation in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound undergoes oxidative N-demethylation, deamination, hydrolysis, and conjugation . These reactions result in the formation of metabolites such as 4-Formamido-3,5-xylyl methylcarbamate, 4-Methylformamido-3,5-xylyl methylcarbamate, 4-Amino-3,5-xylyl methylcarbamate, and 4-Methylamino-3,5-xylyl methylcarbamate . These metabolic pathways are consistent across different biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound is transported in an inactivated state to regions of active secondary growth, where it is eventually transformed into lignin and other compounds . This process is crucial for understanding the localization and accumulation of the compound in different tissues.

Subcellular Localization

The subcellular localization of this compound is influenced by its structural features and interactions with other biomolecules. The compound’s aromatic hydroxyl and tertiary amine groups play a role in its targeting to specific compartments or organelles . Understanding the subcellular localization of the compound is essential for elucidating its activity and function within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Dimethylamino-3,5-xylenol typically involves the alkylation of 3,5-xylenol with dimethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include dimethylamine and a suitable alkylating agent.

Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation processes, utilizing advanced reactors and optimized reaction conditions to achieve high yields and purity. The process is designed to be efficient and cost-effective, ensuring the compound’s availability for various applications.

Chemical Reactions Analysis

Types of Reactions: 4-Dimethylamino-3,5-xylenol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into various reduced forms.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.

Major Products Formed:

    Oxidation: Quinones and related compounds.

    Reduction: Reduced amines and phenols.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Comparison with Similar Compounds

    4-Dimethylamino-3,5-xylyl methylcarbamate: A related compound with similar structural features but different functional groups.

    3,5-Dimethyl-4-aminophenol: Shares the phenolic structure with different substituents.

    4-Dimethylamino-2,6-xylenol: Another isomer with variations in the position of substituents.

Uniqueness: 4-Dimethylamino-3,5-xylenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

4-(dimethylamino)-3,5-dimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-7-5-9(12)6-8(2)10(7)11(3)4/h5-6,12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPBVLUEICLBOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2020503
Record name 4-Dimethylamino-3,5-xylenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2020503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6120-10-1
Record name 4-(Dimethylamino)-3,5-dimethylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6120-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Dimethylamino-3,5-xylenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006120101
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4-(dimethylamino)-3,5-dimethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Dimethylamino-3,5-xylenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2020503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(dimethylamino)-3,5-xylenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.536
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-DIMETHYLAMINO-3,5-XYLENOL
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of radiolabeling 4-dimethylamino-3,5-xylenol in insecticide research?

A: Radiolabeling this compound, specifically with Carbon-14, allows researchers to track the compound's fate in the environment and biological systems []. This is crucial for understanding how the insecticide, Zectran, and its metabolite, this compound, persist, degrade, and potentially interact with non-target organisms. By incorporating C14 into the methyl or carbonyl group of the N-methylcarbamate structure, scientists can efficiently study its absorption, distribution, metabolism, and excretion pathways. This information is vital for assessing the insecticide's environmental impact and potential risks. []

Q2: Are there analytical methods available to detect residues of this compound?

A: Yes, research has explored the use of luteoarsenotungstic acid for determining residual amounts of both 4-dimethylamino-3,5-xylyl methylcarbamate (Zectran) and its metabolite, this compound []. This suggests that analytical techniques are being developed to monitor the presence and potential accumulation of this compound in various matrices, which is essential for evaluating its safety and environmental impact. []

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